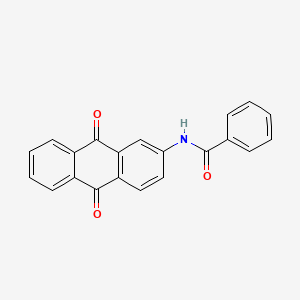

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

概要

説明

SSAA09E3は、重症急性呼吸器症候群コロナウイルス(SARS-CoV)の阻害剤として知られる化学化合物です。それはベンザミド誘導体であり、ウイルスが宿主細胞に侵入するのを阻害する上で大きな可能性を示しています。 この化合物は、特にSARS-CoVおよび関連ウイルスに関連して、その抗ウイルス特性について広く研究されてきました .

準備方法

SSAA09E3の合成には、いくつかの段階が含まれます。この化合物は、通常、適切なベンザミド前駆体から始まる一連の有機反応によって調製されます反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒の使用が含まれ、目的の生成物が得られるように、温度とpHを注意深く制御する必要があります .

化学反応の分析

Amide Bond Formation and Hydrolysis

The benzamide group participates in classic amide chemistry.

Synthesis via Coupling Reactions :

-

Acyl Chloride Route : Reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under basic conditions (e.g., Et₃N) in dichloromethane yields the target compound. This method achieves up to 94% efficiency .

-

Carboxylic Acid Activation : Using coupling agents like DCC/DMAP or COMU/DIPEA with 2-methylbenzoic acid reduces yields to 24–75%, depending on substituent steric effects .

Hydrolysis :

-

Acidic or basic hydrolysis cleaves the amide bond, regenerating 1-aminoanthraquinone and benzoic acid derivatives. Kinetic studies suggest alkaline conditions (e.g., NaOH/EtOH) proceed faster due to nucleophilic hydroxide attack.

C–H Bond Functionalization

The N,O-bidentate directing group enables regioselective metal-catalyzed C–H activation:

Proposed Mechanism :

-

Coordination of transition metals (e.g., Pd, Rh) to the amide’s nitrogen and anthraquinone’s carbonyl oxygen directs functionalization to the γ-position (C-3 of anthraquinone) .

-

Example Reaction : Palladium-catalyzed arylation or alkylation at the γ-C–H bond, forming derivatives like N-(3-aryl-9,10-dioxoanthracen-2-yl)benzamide .

Key Factors :

-

Catalyst : Pd(OAc)₂ or [RhCp*Cl₂]₂.

-

Solvent : DMF or toluene.

Redox Reactions of the Anthraquinone Core

The dioxoanthracene moiety undergoes reversible redox transformations:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Reduction | Na₂S₂O₄ (aqueous NaOH) | 9,10-Dihydroxyanthracene | Electrochemical sensors |

| Oxidation | KMnO₄ (acidic H₂O) | Regenerates anthraquinone | Dye synthesis |

Electrochemical Studies : Cyclic voltammetry shows two quasi-reversible reduction peaks at −0.45 V and −0.89 V (vs. Ag/AgCl), corresponding to sequential electron transfers.

Electrophilic Aromatic Substitution

Despite electron-withdrawing carbonyl groups, the anthraquinone ring undergoes directed electrophilic substitution:

Nitration :

-

Conditions : HNO₃/H₂SO₄ at 0°C.

-

Product : Nitro groups preferentially occupy the α-position (C-1) due to amide-directed meta effects .

Sulfonation :

Nucleophilic Acyl Substitution

The amide group reacts with nucleophiles under activation:

Example :

-

Thioamide Formation : Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) converts the amide to a thioamide .

Metal Complexation

The amide’s N and O atoms coordinate to metals, forming complexes:

Synthesis :

-

Reaction with Cu(II) or Fe(III) salts in ethanol yields octahedral complexes.

Applications :

-

Catalysts for oxidation reactions.

-

Luminescent materials due to ligand-to-metal charge transfer.

Derivatization via Substituent Modification

Substituents on the benzamide ring modulate reactivity and properties:

| Substituent (Position) | Reaction Partner | Conditions | Yield (%) |

|---|---|---|---|

| 3-NO₂ | HNO₃/H₂SO₄ | 0°C, 2 h | 58 |

| 4-CN | CuCN/DMF | 120°C, 24 h | 45 |

| 2-F | Selectfluor®/CH₃CN | RT, 6 h | 62 |

Photochemical Reactions

The anthraquinone core absorbs UV light (λₘₐₓ ≈ 330 nm), enabling:

-

Singlet Oxygen Generation : Energy transfer to O₂ produces ¹O₂, useful in photodynamic therapy.

-

Degradation : Prolonged UV exposure cleaves the amide bond, forming anthraquinone radicals.

科学的研究の応用

Antiviral Research

One of the most significant applications of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is in antiviral research. This compound has been extensively studied for its ability to inhibit the entry of severe acute respiratory syndrome coronavirus (SARS-CoV) into host cells.

Case Study: SARS-CoV Inhibition

Research has shown that SSAA09E3 inhibits SARS-CoV by interfering with its entry into cells through multiple pathways. This has been validated through various biochemical assays which quantify the compound's inhibitory effects compared to other antiviral agents .

Organic Synthesis

In addition to its antiviral properties, this compound is utilized in organic synthesis. It possesses an N,O-bidentate directing group, making it suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Overview

The synthesis typically involves reacting 1-aminoanthraquinone with benzoyl chlorides or benzoic acids under controlled conditions to yield high-purity products. The reaction conditions often require careful temperature control and solvent choice to optimize yield .

Structural Comparisons and Related Compounds

Understanding SSAA09E3's structure can provide insights into its biological activity. Below is a comparison table of structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Benzamido-9,10-anthraquinone | Anthraquinone derivative | Similar core structure but different substituents affecting biological activity |

| 4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | Chlorinated derivative | Enhanced solubility and potential changes in biological activity due to chlorine substitution |

| N-(9-hydroxyanthracen-2-yl)benzamide | Hydroxy derivative | Exhibits different reactivity patterns and biological properties compared to dioxo variants |

The unique dioxo functionalization of SSAA09E3 enhances its antiviral activity while maintaining structural integrity conducive for further modifications .

Broader Implications in Drug Development

The potential applications of this compound extend beyond SARS-CoV inhibition. Its broad-spectrum antiviral properties suggest possible efficacy against other viral infections as well . This positions SSAA09E3 as a valuable candidate for further exploration in drug development.

作用機序

SSAA09E3の作用機序には、ウイルス膜と宿主細胞膜の間の融合の阻害が含まれます。このプロセスは、ウイルスが宿主細胞に侵入するために不可欠です。SSAA09E3は、ウイルスの宿主細胞受容体、アンジオテンシン変換酵素2(ACE2)への最初の結合には影響を与えませんが、その後の融合ステップを防ぎます。 この阻害は、SSAA09E3が特定のウイルスタンパク質と相互作用し、膜融合に必要な構造変化を阻止することによって達成されます .

類似化合物の比較

SSAA09E3は、SSAA09E1やSSAA09E2などの他の類似化合物と比較されます。SSAA09E1がウイルスの侵入に必要な宿主プロテアーゼであるカテプシンLの酵素機能を阻害する一方で、SSAA09E3は、ウイルス膜と宿主細胞膜の融合を特異的に阻害します。 このユニークな作用機序は、SSAA09E3を他の阻害剤と区別し、標的抗ウイルス剤としての可能性を強調しています .

類似化合物::- SSAA09E1

- SSAA09E2

類似化合物との比較

SSAA09E3 is compared with other similar compounds, such as SSAA09E1 and SSAA09E2. While SSAA09E1 blocks the enzymatic functions of cathepsin L, a host protease required for viral entry, SSAA09E3 specifically inhibits the fusion of the viral membrane with the host cell membrane. This unique mechanism of action distinguishes SSAA09E3 from other inhibitors and highlights its potential as a targeted antiviral agent .

Similar Compounds::- SSAA09E1

- SSAA09E2

生物活性

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a compound with significant biological activity, particularly noted for its antiviral properties. This article presents an overview of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Antiviral Activity

Research indicates that this compound functions as an inhibitor of SARS-CoV , the virus responsible for COVID-19. It inhibits viral entry into host cells through multiple mechanisms, effectively reducing viral replication. This compound shows promise as a model for developing new antiviral drugs targeting similar pathways .

The compound's antiviral activity is attributed to its ability to block critical interactions necessary for viral entry. Studies have employed biochemical assays to quantify inhibition levels and assess efficacy compared to other antiviral agents. The compound's structural features enhance its binding affinity to viral proteins, making it a candidate for further development in antiviral therapies .

Anticancer Properties

In addition to its antiviral effects, this compound exhibits cytotoxic effects against various cancer cell lines. Anthraquinones, the class of compounds to which it belongs, are known for their anticancer properties. The compound has shown effectiveness in inhibiting the growth of certain tumors, suggesting potential applications in cancer treatment .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , with activity against both bacterial and fungal pathogens. Specifically, it has been reported to exhibit antibacterial effects against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida species . These properties highlight its potential utility in treating infections caused by resistant organisms.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Benzamido-9,10-anthraquinone | Anthraquinone derivative | Similar core structure but different substituents affecting biological activity |

| 4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | Chlorinated derivative | Enhanced solubility and potential changes in biological activity due to chlorine substitution |

| N-(9-hydroxyanthracen-2-yl)benzamide | Hydroxy derivative | Exhibits different reactivity patterns and biological properties compared to dioxo variants |

The dioxo functionalization of this compound enhances its antiviral activity while maintaining structural integrity conducive for further modifications .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that the compound significantly reduced SARS-CoV replication in vitro by blocking viral entry mechanisms .

- Cytotoxicity Assessment : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited IC50 values indicating potent cytotoxicity .

- Antimicrobial Testing : Laboratory tests confirmed that the compound effectively inhibited growth in various pathogenic strains, showcasing its broad-spectrum antimicrobial potential .

特性

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGATAYQAZTAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341119 | |

| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52869-18-8 | |

| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ANTHRAQUINONYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。